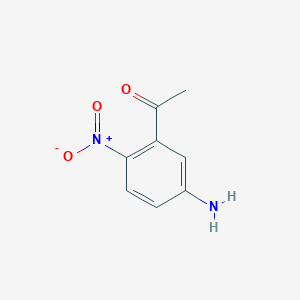

1-(5-Amino-2-nitrophenyl)ethanone

Vue d'ensemble

Description

1-(5-Amino-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with an ethanone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-aminoacetophenone followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step employs hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Amino-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro ketones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

Substitution: Reagents such as halogens and alkylating agents are employed under various conditions.

Major Products Formed:

Oxidation: Nitro ketones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl ethanones.

Applications De Recherche Scientifique

1-(5-Amino-2-nitrophenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(5-Amino-2-nitrophenyl)ethanone involves its interaction with various molecular targets. The amino and nitro groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular receptors .

Comparaison Avec Des Composés Similaires

1-(2-Amino-5-nitrophenyl)ethanone: Similar structure but different positional isomers.

2-Amino-5-nitrophenol: Contains a hydroxyl group instead of an ethanone group.

5-Amino-2-nitrobenzoic acid: Features a carboxylic acid group instead of an ethanone group.

Uniqueness: 1-(5-Amino-2-nitrophenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Activité Biologique

1-(5-Amino-2-nitrophenyl)ethanone, with the molecular formula CHNO and CAS number 16994-13-1, is an organic compound notable for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features an amino group and a nitro group on a phenyl ring, contributing to its reactivity and biological properties. The compound can be synthesized through several methods, including:

- Nitration of 2-aminoacetophenone : This involves treating 2-aminoacetophenone with concentrated nitric acid and sulfuric acid, followed by reduction using hydrogen gas in the presence of a palladium catalyst.

- Industrial Production : Large-scale production often employs optimized nitration and reduction processes to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the amino and nitro groups allows for:

- Hydrogen bonding : This facilitates interactions with enzymes and receptors.

- Redox reactions : The compound can act as an electron donor or acceptor, influencing cellular signaling pathways.

These interactions can modulate enzyme activities, potentially leading to therapeutic effects in various biological systems.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study evaluating similar nitrophenyl compounds found that derivatives exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with some compounds showing IC values significantly lower than standard treatments like cisplatin .

| Compound | Cell Line | IC (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |

| 5f | MDA-MB-231 | Not specified | More potent |

| 5l | MDA-MB-231 | Not specified | More potent |

The ability of these compounds to induce apoptosis in cancer cells was also noted, with significant increases in the Sub-G1 phase observed during cell cycle analysis, indicating effective apoptosis induction .

Study on Anticancer Effects

A recent study synthesized a series of compounds related to this compound and tested their cytotoxic effects against multiple cancer cell lines. The results demonstrated that several derivatives were more potent than established chemotherapeutics, highlighting the potential for developing new anticancer agents based on this compound's structure .

Mechanistic Insights

Further mechanistic studies revealed that these compounds could alter nuclear morphology in treated cells, indicating their role in triggering apoptotic pathways. This effect was particularly pronounced at higher concentrations (10 µM and above), reinforcing their potential as therapeutic agents in oncology .

Propriétés

IUPAC Name |

1-(5-amino-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXKGJXFDISTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423575 | |

| Record name | Ethanone, 1-(5-amino-2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16994-13-1 | |

| Record name | Ethanone, 1-(5-amino-2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.